molecular formula C18H21NO4 B2735659 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1351641-87-6

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2735659
CAS RN: 1351641-87-6
M. Wt: 315.369
InChI Key: SHXBYLRYUONCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, also known as HPPN, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Pharmacological Potential and Toxicity Assessment

One study focused on the computational and pharmacological evaluation of heterocyclic compounds, including derivatives related to the chemical compound of interest. The research assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, derivatives showed binding and moderate inhibitory effects in assays, with certain compounds demonstrating good affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating to their high analgesic and anti-inflammatory effects. Another compound displayed antioxidant potential with a specific EC50 value, while another was potent in toxicity assessment and tumor inhibition (Faheem, 2018).

Chemical Synthesis and Crystal Structure

Another study detailed the reaction and co-crystallization of naphthalene derivatives, highlighting the formation of specific hydrogen bonds that contribute to the chemical structure's stability and potential applications (Asiri et al., 2010). This kind of research is crucial for understanding how modifications in chemical structure can affect physical and chemical properties, potentially leading to new applications in material science or drug design.

Anti-Angiogenic Activity

Research on N-hydroxy-2-(naphthalen-2-ylsulfanyl)-acetamide, a compound with structural similarities, identified it as a potent inhibitor of aminopeptidase N (APN), demonstrating significant anti-angiogenic activity. This suggests potential therapeutic applications in conditions where angiogenesis is a factor (Lee et al., 2005).

Catalysis and Synthesis Methodologies

A study on the efficient synthesis of naphthalene-2-ol derivatives using nano magnetite as a catalyst under ultrasound irradiation highlights advancements in synthesis techniques. This work not only provides insights into more efficient and environmentally friendly synthesis methods but also opens up possibilities for the development of new compounds with varied applications (Mokhtary & Torabi, 2017).

Coordination Complexes and Antioxidant Activity

Another area of research involves the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential. Such studies are crucial for the development of new antioxidant agents, which can have various therapeutic and industrial applications (Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-17(19-13-18(21)7-9-22-10-8-18)12-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11,21H,7-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXBYLRYUONCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.